(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a carbothioamide moiety. The presence of the methoxy and nitro groups further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino, hydroxyl, and substituted phenyl groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H14N6O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[(4-methoxy-2-nitrophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H14N6O4S/c1-27-11-7-8-12(13(9-11)23(25)26)19-20-15-14(10-5-3-2-4-6-10)21-22(16(15)24)17(18)28/h2-9,21H,1H3,(H2,18,28) |
InChI Key |
DNBJTXJAFRAHKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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